molecular formula C8H9NO3 B1603545 6-Methoxybenzo[d][1,3]dioxol-4-amine CAS No. 401811-81-2

6-Methoxybenzo[d][1,3]dioxol-4-amine

Cat. No. B1603545
M. Wt: 167.16 g/mol
InChI Key: GZZUZOJGSXXWIS-UHFFFAOYSA-N
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Description

6-Methoxybenzo[d][1,3]dioxol-4-amine is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 . It is typically stored in a dry place at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-nitrobenzo[d][1,3]dioxole involved the use of Raney Ni and ethanol under an atmosphere of hydrogen . The reaction was stirred for 4 hours, after which the catalyst was removed by filtration and the filtrate was concentrated. The residue was then purified by silica gel chromatography to afford the product .


Physical And Chemical Properties Analysis

6-Methoxybenzo[d][1,3]dioxol-4-amine is a solid at room temperature . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.53, indicating its lipophilicity . Its water solubility is classified as very soluble, with a Log S (ESOL) of -1.8 .

Scientific Research Applications

Antioxidant Activity and Analytical Methods A review by Munteanu and Apetrei (2021) presents a critical overview of the most important tests used to determine antioxidant activity, which are relevant to food engineering, medicine, and pharmacy. They discuss tests based on hydrogen atom transfer, such as ORAC, HORAC, TRAP, and TOSC, and those based on electron transfer like CUPRAC, FRAP, and others. These assays, applicable in the analysis of antioxidant capacity of complex samples, involve spectrophotometry to monitor characteristic colors or solution discoloration, indicating potential applications for compounds like 6-Methoxybenzo[d][1,3]dioxol-4-amine in assessing antioxidant properties (Munteanu & Apetrei, 2021).

Environmental Impact of Organic Compounds Research into the occurrence, fate, and behavior of parabens, which share structural similarities with 6-Methoxybenzo[d][1,3]dioxol-4-amine, in aquatic environments has revealed their widespread presence and potential as weak endocrine disrupters. Studies by Haman et al. (2015) highlight the ubiquity of such compounds in surface water and sediments due to their continuous introduction from consumer products, pointing towards environmental pathways relevant for similar compounds (Haman et al., 2015).

Pollutant Removal Techniques Prasannamedha and Kumar (2020) reviewed cleaner techniques for removing pollutants like sulfamethoxazole from water, emphasizing the importance of adsorption, photocatalytic degradation, and other advanced oxidation processes (AOPs). This research suggests potential applications for 6-Methoxybenzo[d][1,3]dioxol-4-amine in environmental cleanup, given its structural functionality that may interact with pollutants through various mechanisms (Prasannamedha & Kumar, 2020).

Biochemical Applications and Enzyme Studies Studies on the function of p-hydroxybenzoate hydroxylase, which shares a similar functional group with 6-Methoxybenzo[d][1,3]dioxol-4-amine, provide insights into protein dynamics and electrostatics in enzyme-catalyzed reactions. Research by Entsch et al. (2005) elaborates on the enzyme's diverse reactions facilitated through conformational rearrangements, suggesting potential biochemical applications for similar compounds in understanding enzyme mechanisms (Entsch et al., 2005).

Enzymatic Remediation and Organic Pollutant Degradation Husain and Husain (2007) review the application of redox mediators and oxidoreductive enzymes in the degradation of organic pollutants, including those in wastewater. The use of such enzymes in the presence of redox mediators to degrade recalcitrant compounds highlights potential avenues for employing 6-Methoxybenzo[d][1,3]dioxol-4-amine in environmental remediation efforts (Husain & Husain, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The precautionary statements associated with it are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-methoxy-1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-10-5-2-6(9)8-7(3-5)11-4-12-8/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZUZOJGSXXWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620347
Record name 6-Methoxy-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzo[d][1,3]dioxol-4-amine

CAS RN

401811-81-2
Record name 6-Methoxy-2H-1,3-benzodioxol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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